molecular formula C16H11NO2 B14010023 2-Nitroso-4-phenylnaphthalen-1-ol CAS No. 6624-22-2

2-Nitroso-4-phenylnaphthalen-1-ol

Cat. No.: B14010023
CAS No.: 6624-22-2
M. Wt: 249.26 g/mol
InChI Key: QZFBEANELUTUEV-UHFFFAOYSA-N
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Description

2-Nitroso-4-phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H11NO2. It is a member of the nitrosoaromatic family, characterized by the presence of a nitroso group (-NO) attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroso-4-phenylnaphthalen-1-ol typically involves the nitrosation of 4-phenylnaphthalen-1-ol. This can be achieved through the reaction of 4-phenylnaphthalen-1-ol with nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at low temperatures to prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of nitrosoaromatic compounds, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroso-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitroso-4-phenylnaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Nitroso-4-phenylnaphthalen-1-ol involves its interaction with cellular components such as proteins and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Nitroso-1-naphthol
  • 4-Nitroso-1-naphthol
  • 2-Nitroso-3-phenylnaphthalen-1-ol

Comparison: 2-Nitroso-4-phenylnaphthalen-1-ol is unique due to the presence of both a nitroso group and a phenyl group on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other nitrosoaromatic compounds. For instance, the phenyl group can enhance the compound’s ability to interact with hydrophobic sites on proteins, potentially increasing its efficacy as a biochemical probe .

Properties

CAS No.

6624-22-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-nitroso-4-phenylnaphthalen-1-ol

InChI

InChI=1S/C16H11NO2/c18-16-13-9-5-4-8-12(13)14(10-15(16)17-19)11-6-2-1-3-7-11/h1-10,18H

InChI Key

QZFBEANELUTUEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)N=O

Origin of Product

United States

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